molecular formula C13H16N2O3 B4070394 N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide

N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide

Cat. No. B4070394
M. Wt: 248.28 g/mol
InChI Key: SVIDKPBSYGBKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide, also known as CPME, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPME is a member of the class of compounds known as N-acyl cyclic amides, which have been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. In

Mechanism of Action

The mechanism of action of N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide has also been shown to induce DNA damage and oxidative stress, leading to the activation of apoptotic pathways.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide has been shown to possess a wide range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and DNA damage. N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide has also been shown to possess potent antibacterial and antifungal activities, through the inhibition of bacterial and fungal cell wall synthesis. In addition, N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide has been shown to possess anti-inflammatory and antioxidant properties, through the inhibition of various cellular pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide is its potent therapeutic potential, particularly in cancer research and bacterial and fungal infections. N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide is its potential toxicity, particularly at high doses. Further research is needed to determine the optimal dosage and administration of N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide for therapeutic applications.

Future Directions

There are several future directions for N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide research, including the exploration of its potential therapeutic applications in other diseases, such as inflammatory diseases and neurodegenerative diseases. Further research is also needed to determine the optimal dosage and administration of N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide for therapeutic applications, as well as its potential toxicity and side effects. In addition, the development of novel synthesis methods and analogs of N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide may lead to the discovery of more potent and selective compounds with improved therapeutic potential.

Scientific Research Applications

N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, bacterial infections, and fungal infections. In cancer research, N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide has been shown to inhibit the growth of tumors in vitro and in vivo, through the induction of apoptosis and cell cycle arrest. In bacterial and fungal infections, N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide has been shown to possess potent antibacterial and antifungal activities, through the inhibition of bacterial and fungal cell wall synthesis.

properties

IUPAC Name

N'-cyclopropyl-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-18-11-6-2-9(3-7-11)8-14-12(16)13(17)15-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIDKPBSYGBKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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